molecular formula C18H17BrFNOS B1327177 4-Bromo-3-fluoro-3'-thiomorpholinomethylbenzophenone CAS No. 898763-28-5

4-Bromo-3-fluoro-3'-thiomorpholinomethylbenzophenone

Cat. No. B1327177
M. Wt: 394.3 g/mol
InChI Key: KXOQRZSUEICTTF-UHFFFAOYSA-N
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Description

The compound "4-Bromo-3-fluoro-3'-thiomorpholinomethylbenzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted aromatic compounds, which can provide insights into the chemical behavior and properties of similar compounds. For instance, bromo- and thiomaleimides have been studied for their ability to quench fluorescence and serve as 'turn-on' reagents in the presence of thiols, indicating potential applications in sensing and reporting within biological systems .

Synthesis Analysis

The synthesis of complex molecules containing bromo- and fluoro-substituted phenyl groups often involves multi-step reactions. For example, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is a two-step process that includes nucleophilic labeling with [18F]fluoride followed by deprotection, yielding the desired product in significant radiochemical yield . Similarly, the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to 2-bromobenzofurans using trace amounts of copper as a catalyst demonstrates the potential for high-yield and efficient synthesis of brominated aromatic compounds .

Molecular Structure Analysis

The molecular structure and electronic properties of bromo- and fluoro-substituted compounds have been extensively studied using various computational methods. For instance, the molecular structure, vibrational frequencies, and electronic properties of a pyrazole derivative with bromo- and fluoro-substituted phenyl groups were investigated using Gaussian09 software, revealing insights into the charge transfer within the molecule and its potential role in nonlinear optics . Similarly, the structural and electronic properties of a Schiff-base molecule containing bromo- and fluoro-substituted phenyl groups were characterized using DFT methods, providing information on molecular geometry, vibrational frequencies, and electronic properties .

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted compounds can be quite diverse. For example, the use of bromoacetamido derivatives for the determination of thiophenols in rubber products by HPLC with fluorescence detection indicates that brominated compounds can be used as selective reagents for chemical analysis . Additionally, the development of fluorogenic reagents for carboxylic acids in HPLC, such as 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, demonstrates the potential for brominated compounds to be used in highly sensitive detection methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted compounds are influenced by the presence of these halogens. For example, the study of a bromo- and ethoxy-substituted phenol compound using spectroscopic and XRD techniques, along with DFT calculations, provided insights into the compound's intermolecular contacts, molecular electrostatic potential, and reactivity parameters . These properties are crucial for understanding the behavior of such compounds in various environments and their potential applications in materials science and pharmaceuticals.

Scientific Research Applications

Applications in Molecular Interactions and Structural Analysis

  • Research on derivatives of 1,2,4-triazoles, including fluoro derivatives, has provided insights into lp⋯π intermolecular interactions, which are crucial for understanding molecular structures and interactions (Shukla et al., 2014).

Applications in Organic Chemistry and Material Science

  • Studies on 3-Fluoro-4-hexylthiophene have explored its use as a building block for tuning the electronic properties of conjugated polythiophenes, which are significant in material science and electronic applications (Gohier et al., 2013).

Applications in Antimicrobial Research

  • Synthesis of linezolid-like molecules, including 3-Fluoro-4-(morpholin-4-yl)aniline, and their evaluation for antimicrobial activities indicates a potential application in developing new antimicrobial agents (Başoğlu et al., 2012).

Applications in Photodynamic Therapy

  • The synthesis and characterization of zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, are explored for their potential application in photodynamic therapy, particularly for the treatment of cancer (Pişkin et al., 2020).

Applications in Detection and Analysis

  • A study of phenyl-2-thiazoline fluorophores for aluminium(III) detection showcases the potential use of related compounds in the detection of specific metal ions, which can be significant in environmental and biological analysis (Lambert et al., 2000).

Applications in Antioxidant Research

  • Research on bromophenols, including their radical scavenging activity, has implications for understanding the antioxidant properties of these compounds, which can be applied in food and pharmaceutical industries (Olsen et al., 2013).

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOQRZSUEICTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643376
Record name (4-Bromo-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-3'-thiomorpholinomethylbenzophenone

CAS RN

898763-28-5
Record name (4-Bromo-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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